Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1][2] Executive Summary 1-(Methylsulfonyl)piperidine-4-carboxylic acid (CAS 280772-00-1) is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
[1][2]
Executive Summary
1-(Methylsulfonyl)piperidine-4-carboxylic acid (CAS 280772-00-1) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical candidates.[1][2] It serves as a robust precursor for introducing the 1-(methylsulfonyl)piperidin-4-yl moiety—a "privileged structure" in medicinal chemistry known to enhance metabolic stability and optimize physicochemical properties (LogD, solubility) in small molecule inhibitors.
This guide analyzes the compound's physicochemical profile, its role as a synthetic intermediate for high-value targets (e.g., CDK inhibitors like R547), and provides validated protocols for its incorporation into drug scaffolds.
Physicochemical Properties & Identification[3]
The sulfonyl-piperidine motif confers distinct solubility and stability advantages compared to N-alkyl or N-acyl analogs.
Soluble in DMSO, Methanol; Sparingly soluble in Water; Insoluble in Hexane
pKa (Calculated)
~4.2 (Carboxylic acid), Sulfonamide nitrogen is non-basic
LogP
-0.6 (Hydrophilic, polar fragment)
Synthetic Utility & Mechanism of Application
CAS 280772-00-1 is not a drug itself but a strategic fragment . Its primary utility lies in the carboxylic acid functionality, which allows for orthogonal coupling reactions while the sulfonyl group remains chemically inert under standard conditions.
The "Piperidine-Sulfone" Pharmacophore
The 1-methanesulfonyl group acts as a bioisostere for N-acetyl or N-alkyl groups but offers superior metabolic stability (resistant to CYP450 oxidative dealkylation). The sulfone oxygens can also serve as weak hydrogen bond acceptors in the binding pocket of targets such as Cyclin-Dependent Kinases (CDKs) and G-Protein Coupled Receptors (GPCRs) .
Synthetic Pathways (Graphviz Diagram)
The following diagram illustrates the synthetic versatility of CAS 280772-00-1, transforming it into amines, amides, or alcohols for drug assembly.
[2][5]
Biological Context: Case Study (CDK Inhibition)
While CAS 280772-00-1 is a reagent, the 1-(methylsulfonyl)piperidin-4-yl motif derived from it is the efficacy-driving component of several clinical candidates.
Case Study: R547 (Ro-4584820)
R547 is a potent, orally bioavailable inhibitor of CDK1, CDK2, and CDK4.[3] The piperidine-sulfone moiety (derived from CAS 280772-00-1 via Curtius rearrangement or reductive amination) improves the compound's solubility and cellular permeability compared to the unsubstituted piperidine.
Target: Cyclin-Dependent Kinases (CDK1/2/4)
Role of Motif: The sulfone group projects into the solvent-exposed region of the ATP-binding pocket, improving pharmacokinetic properties without steric clash.
Signaling Pathway Impact (Graphviz Diagram)
The following diagram visualizes how drugs derived from this building block (like R547) arrest the cell cycle.
Experimental Protocols
Protocol A: Standard Amide Coupling (General Procedure)
Objective: To couple CAS 280772-00-1 with a primary amine (R-NH₂) to form a pharmacophore.
Dissolution: Dissolve 1.0 mmol (207 mg) of CAS 280772-00-1 in 5 mL anhydrous DMF.
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
Coupling: Add the amine partner (1.1 mmol).
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_amine + 207 - 18).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Solubility Enhancement for Assays
The free acid is sparingly soluble in water. For biological assays, prepare a stock solution:
Dissolve solid in 100% DMSO to reach 100 mM concentration.
Sonicate at 40°C if turbidity persists.
Dilute into aqueous buffer (PBS) only immediately prior to use; keep DMSO < 1% in final assay.
Sourcing & Supply Chain
Due to its specific utility, this compound is stocked by specialized chemical building block vendors rather than general lab suppliers.
Table 2: Confirmed Suppliers & Catalog Data
Supplier
Catalog #
Purity
Pack Sizes
Region
ChemScene
CS-0046828
≥97%
1g, 5g, 25g
Global/USA
BLD Pharm
BD171716
97%
1g, 5g, 100g
Global/China
Sigma-Aldrich
(Marketplace)
95%
Custom
Global
Ambeed
AMBH9614
97%
1g - 1kg
USA
Combi-Blocks
OR-1102
98%
1g, 5g
USA
Note: Always verify the CAS number 280772-00-1, as similar analogs (e.g., N-acetyl or ethylsulfonyl variants) exist.
References
PubChem Compound Summary. (2025). 1-(Methylsulfonyl)piperidine-4-carboxylic acid (CID 774012). National Center for Biotechnology Information. Link
DePinto, W., et al. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Cancer Research, 66(10). Link (Demonstrates utility of the sulfonyl-piperidine motif in R547).
ChemScene Product Data. (2024). 1-Methanesulfonylpiperidine-4-carboxylic acid Technical Data Sheet. Link
Chu, X.J., et al. (2006). Discovery of methanone (R547), a Potent and Selective Cyclin-Dependent Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6549–6560. Link (Primary reference for the synthesis using this building block).
An In-depth Technical Guide to the Biological Activity of 1-(Mesitylsulfonyl)piperidine-4-carboxylic Acid Analogs
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential therapeutic applications of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid and its analogs. This class of com...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential therapeutic applications of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid and its analogs. This class of compounds holds significant promise for researchers, scientists, and drug development professionals due to the convergence of two key pharmacophores: the piperidine-4-carboxylic acid moiety, a known modulator of the GABA-A receptor, and the arylsulfonamide group, a versatile functional group associated with a wide range of biological activities, including antibacterial and anticancer effects.
Introduction: Rationale and Potential Therapeutic Targets
The unique chemical architecture of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid suggests several plausible biological targets, making its analogs attractive for diverse therapeutic areas. The core piperidine-4-carboxylic acid structure is a conformationally restricted analog of the major inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Specifically, piperidine-4-carboxylic acid, also known as isonipecotic acid, is a partial agonist of the GABA-A receptor[1]. This interaction is of significant interest for the development of novel therapeutics for neurological and psychiatric disorders.
Furthermore, the incorporation of an arylsulfonamide, in this case, a mesitylsulfonyl group, introduces the potential for a broader spectrum of biological activities. Sulfonamides are a well-established class of compounds with diverse pharmacological properties, including antibacterial, and carbonic anhydrase inhibitory activities[2][3][4]. The mesityl group (2,4,6-trimethylphenyl) provides steric bulk and lipophilicity, which can influence the binding affinity and selectivity of the molecule for its targets.
Based on these structural features, this guide will explore the following potential biological activities of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid analogs:
Modulation of the GABA-A Receptor: Investigating the potential for these compounds to act as agonists, antagonists, or allosteric modulators of the GABA-A receptor.
Antibacterial Activity: Focusing on the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway and a known target of sulfonamide antibiotics[2][5][6].
Carbonic Anhydrase Inhibition: Exploring the potential of these compounds to inhibit various isoforms of carbonic anhydrase, enzymes involved in numerous physiological processes and implicated in diseases such as glaucoma and cancer[3][4][7][8].
This guide will provide detailed methodologies for the synthesis and biological evaluation of these analogs, enabling researchers to systematically investigate their therapeutic potential.
Synthesis and Chemical Characterization
The synthesis of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid analogs can be achieved through a straightforward and adaptable synthetic route. The general approach involves the reaction of a piperidine-4-carboxylic acid derivative with mesitylsulfonyl chloride.
General Synthetic Pathway
A common synthetic strategy is outlined below. The choice of starting materials and reaction conditions can be modified to generate a library of analogs with diverse substituents.
General synthetic route for 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid analogs.
Detailed Experimental Protocol: Synthesis of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid
Materials:
Piperidine-4-carboxylic acid
Mesitylsulfonyl chloride
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Ice bath
Procedure:
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM or THF, add triethylamine or DIPEA (2.5 equivalents) at 0 °C under a nitrogen atmosphere.
Addition of Sulfonyl Chloride: Slowly add a solution of mesitylsulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction with 1 M HCl.
Separate the organic layer.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid.
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: A Multi-faceted Approach
A comprehensive evaluation of the biological activity of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid analogs requires a multi-pronged approach, targeting the potential activities identified in the introduction.
GABA-A Receptor Modulation
The structural similarity of the piperidine-4-carboxylic acid core to GABA suggests that these analogs may interact with the GABA-A receptor.
This assay determines the affinity of the test compounds for the GABA-A receptor by measuring their ability to displace a radiolabeled ligand that specifically binds to the receptor.
Protocol:
Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue.
Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
This technique directly measures the functional effect of the compounds on GABA-A receptor-mediated ion currents in living cells.
Workflow for whole-cell patch-clamp electrophysiology.
Protocol:
Cell Preparation: Use a cell line stably expressing the desired GABA-A receptor subtype combination or primary cultured neurons.
Recording Setup: Place the cells in a recording chamber on an inverted microscope.
Patching: Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane (giga-seal).
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the currents elicited by the application of GABA.
Compound Testing: Apply the test compound in the presence of GABA and measure the potentiation or inhibition of the GABA-evoked current.
Antibacterial Activity
The sulfonamide moiety is a strong indicator of potential antibacterial activity through the inhibition of dihydropteroate synthase (DHPS).
This enzymatic assay directly measures the ability of the compounds to inhibit the activity of DHPS.
Protocol:
Enzyme and Substrates: Obtain or purify recombinant DHPS enzyme. The substrates are p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
Reaction Mixture: Set up a reaction mixture containing the enzyme, substrates, and varying concentrations of the test compound in a suitable buffer.
Detection: The product of the reaction, dihydropteroate, can be detected using various methods, including a coupled spectrophotometric assay where the product is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored at 340 nm.
Data Analysis: Calculate the IC₅₀ value for each compound.
This whole-cell assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Protocol:
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding pharmacophore known to inhibit carbonic anhydrases.
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Protocol:
Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate like p-nitrophenyl acetate (p-NPA).
Reaction: In a 96-well plate, incubate the enzyme with varying concentrations of the test compound.
Initiate Reaction: Add the substrate to start the reaction. The hydrolysis of p-NPA by carbonic anhydrase produces the yellow-colored p-nitrophenol.
Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Data Presentation and Interpretation
For a clear and comparative analysis of the biological data, it is recommended to present the results in a tabular format.
Table 1: Summary of In Vitro Biological Activities of 1-(Mesitylsulfonyl)piperidine-4-carboxylic Acid Analogs
Compound ID
GABA-A Receptor Binding (Ki, µM)
DHPS Inhibition (IC₅₀, µM)
hCA II Inhibition (IC₅₀, µM)
hCA IX Inhibition (IC₅₀, µM)
Antibacterial MIC (µg/mL) vs. S. aureus
Antibacterial MIC (µg/mL) vs. E. coli
Analog 1
Analog 2
Analog 3
Positive Control 1 (GABA)
Positive Control 2 (Sulfamethoxazole)
Positive Control 3 (Acetazolamide)
Conclusion and Future Directions
The 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a range of potential biological activities. The systematic synthesis and evaluation of analogs, as outlined in this guide, will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.
Future research should focus on:
Lead Optimization: Modifying the substitution pattern on the mesityl ring and the piperidine core to enhance potency and selectivity for the desired target.
In Vivo Efficacy Studies: Evaluating promising compounds in relevant animal models of neurological disorders, bacterial infections, or cancer.
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.
Mechanism of Action Studies: Further elucidating the precise molecular interactions of active compounds with their biological targets through techniques such as X-ray crystallography or computational modeling.
By following the comprehensive approach detailed in this guide, researchers can effectively explore the therapeutic potential of this exciting class of compounds.
References
Kerr, D. I., & Ong, J. (1992). GABA agonists and antagonists. Medicinal research reviews, 12(6), 593–636.
Achari, A., Somers, D. O., Champness, J. N., Bryant, P. K., Rosemond, J., & Stammers, D. K. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 15(3), 168–181.
Bauman, R. W. (2015). Microbiology: With Diseases by Body System (4th ed.). Pearson.[2]
Hopper, A. T., et al. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. Biochemical and biophysical research communications, 258(3), 752-757.[6]
Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1438-1444.[3]
Belwal, C. K., & Joshi, K. A. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.
El-Emam, A. A., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 225, 113800.[4]
Lu, H., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 191, 112154.[9]
Sun, D., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & medicinal chemistry letters, 18(12), 3513–3516.[10]
Wang, F., et al. (2022). Rational Design of Natural Xanthones Against Gram-negative Bacteria. Advanced Science, 9(5), e2104192.[11]
Asian Journal of Chemistry. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(5), 1231-1236.[12]
Chen, L., et al. (2022). Antibacterial Activity of Allicin-Inspired Disulfide Derivatives against Xanthomonas axonopodis pv. citri. Molecules (Basel, Switzerland), 27(19), 6289.[13]
Krall, J., et al. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules (Basel, Switzerland), 25(23), 5588.[14]
Wikipedia. (2023, October 27). Isonipecotic acid. In Wikipedia. Retrieved February 15, 2026, from [Link][1]
Wikipedia. (2023, November 11). GABA-A receptor positive allosteric modulator. In Wikipedia. Retrieved February 15, 2026, from [Link][15]
Eaton, M. M., et al. (2020). State-dependent energetics of GABAA receptor modulators. The Journal of general physiology, 152(1), e201912448.[16]
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12515.[7]
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551.[17]
Ferreira, M. J., et al. (2022). Chiral Derivatives of Xanthones with Antimicrobial Activity. Molecules (Basel, Switzerland), 27(19), 6599.[18]
Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel, Switzerland), 15(3), 316.[8]
Koh, J. J., et al. (2021). Antibacterial activities of plant-derived xanthones. MedChemComm, 12(3), 445-457.[19]
Miller, N. R., et al. (2014). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 24(21), 4963–4968.[20]
Hammer, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules (Basel, Switzerland), 26(23), 7208.[21]
Jayakar, S. S., et al. (2019). Identifying Drugs that Bind Selectively to Intersubunit General Anesthetic Sites in the α1β3γ2 GABAAR Transmembrane Domain. Molecular pharmacology, 95(6), 665–677.[22]
Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Biomolecules, 13(1), 12.[23]
Aziz-ur-Rehman, et al. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of Molecular Structure, 1248, 131438.[24]
Al-Khrasani, M. M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International journal of molecular sciences, 23(2), 920.[25]
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Introduction: The Convergence of Privileged Scaffolds in Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Sulfonylpiperidine Derivatives The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structure-Activity Relationship of Sulfonylpiperidine Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved pharmaceuticals and biologically active molecules.[1][2] Its synthetic tractability and favorable physicochemical properties, including a three-dimensional conformation that allows for precise vectoral orientation of substituents, make it an ideal building block in drug design.[1][3] Similarly, the sulfonamide group is a versatile pharmacophore, integral to a wide range of therapeutic agents, from antimicrobials to enzyme inhibitors.[4][5]
The fusion of these two moieties into the sulfonylpiperidine core creates a class of compounds with significant therapeutic potential. This guide provides a detailed exploration of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, detail self-validating protocols, and ground our analysis in authoritative research, thereby providing a comprehensive resource for optimizing this promising chemical scaffold.
Chapter 1: The Architectural Core and Vectors for Modification
The biological activity of a sulfonylpiperidine derivative is profoundly influenced by the nature and position of substituents on three primary structural components: the aryl/alkyl group attached to the sulfonyl moiety, the piperidine ring itself, and the piperidine nitrogen. Understanding how modifications to these regions impact target binding, selectivity, and pharmacokinetic properties is the central goal of SAR studies.
A generalized sulfonylpiperidine structure allows us to visualize the key modification points that drive SAR exploration.
Caption: Generalized structure of a sulfonylpiperidine derivative.
Chapter 2: Deciphering the Structure-Activity Relationship (SAR)
SAR analysis systematically explores how structural changes affect a molecule's biological activity, guiding the optimization of lead compounds into viable drug candidates.[6][7] For sulfonylpiperidine derivatives, this involves the synthesis and evaluation of a library of analogs.
The Sulfonyl Moiety and its Aryl/Alkyl Substituent (R¹)
The sulfonamide group is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor, and can coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases.[8][9] The nature of the R¹ group attached to the sulfonyl function dictates steric and electronic properties that are crucial for target engagement.
Aromatic vs. Aliphatic R¹ Groups: In a study of epipodophyllotoxin derivatives, compounds with aliphatic side chains on the sulfonamide exhibited increased cytotoxicity compared to those with aromatic rings.[10] This suggests that the flexibility and electronic nature of the R¹ group can significantly modulate activity.
Substitution on Aromatic Rings: For inhibitors of human carbonic anhydrase (hCA) isoforms, the position and nature of substituents on a benzenesulfonamide ring dramatically influence potency and selectivity. For instance, shifting a fluorine atom from the 4-position to the 3-position on a thiourea-containing derivative maintained low nanomolar activity against tumor-associated hCA IX and XII while improving selectivity over cytosolic isoforms hCA I and II.[8]
The Piperidine Ring (R² Substituents)
The piperidine ring acts as a central scaffold, positioning the other pharmacophoric elements in the correct spatial orientation for binding. Substitutions on the ring can influence conformation, introduce new interaction points, and modulate physicochemical properties.
Stereochemistry: The introduction of chiral centers on the piperidine ring can lead to enantioselective activity. In the development of muscarinic antagonists, the synthesis of discrete enantiomers revealed enantioselectivity with regard to M₄ receptor inhibition.[11] This highlights the importance of stereochemistry in achieving optimal interaction with the chiral environment of a biological target.
Positional Isomerism: The location of substituents is critical. In the development of Ras farnesyl protein transferase (FPT) inhibitors, the spatial location of an N-acyl group on a piperidinyl scaffold was found to be critical for binding. Shifting the attachment point resulted in markedly less active compounds.[12]
The Piperidine Nitrogen Substituent (R³)
The basic nitrogen of the piperidine ring is a key feature, often protonated at physiological pH, allowing for ionic interactions and enhancing aqueous solubility.[1] The R³ substituent can be modified to explore hydrophobic pockets, introduce additional binding interactions, or fine-tune pharmacokinetic properties.
Exploring Hydrophobic Pockets: In a series of antimicrobial agents, the nature of substitutions on a benzhydryl ring attached to the piperidine nitrogen was shown to influence antibacterial activity.[13] This suggests the R³ group can be tailored to fit into specific hydrophobic regions of the target protein.
Modulating CNS Penetration: For centrally active agents, the properties of the R³ group are critical for crossing the blood-brain barrier (BBB). Optimization of a series of muscarinic antagonists led to compounds with a high brain-to-plasma ratio, demonstrating that modifications at this position can enhance CNS penetration.[11]
Chapter 3: Synthesis Strategies for SAR Library Generation
The systematic exploration of SAR is predicated on the efficient synthesis of analog libraries. A modular synthetic approach is often employed, allowing for diversification at the key modification points.[14]
General Synthetic Workflow
A common strategy involves the coupling of a substituted sulfonyl chloride with a piperidine-containing fragment. This approach allows for late-stage diversification, enabling the rapid generation of a wide range of derivatives.
Caption: A typical workflow for SAR-driven synthesis and optimization.
Experimental Protocol: Sulfonamide Synthesis
This protocol describes a general method for the N-sulfonylation of a piperidine derivative, a key step in the synthesis of many sulfonylpiperidine compounds.[8][13]
Objective: To synthesize a sulfonylpiperidine derivative via the reaction of a piperidine with a sulfonyl chloride.
Dissolve the substituted piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add triethylamine (1.5 eq) to the solution and stir at room temperature for 10 minutes.
Cool the reaction mixture to 0 °C in an ice bath.
Add the substituted sulfonyl chloride (1.1 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition at 0 °C helps to control the exothermicity of the reaction and minimize side-product formation.
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to remove water-soluble impurities).
Dry the organic layer over anhydrous Na₂SO₄. Self-Validation: The drying agent will clump if water is present; free-flowing powder indicates a dry solution.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonylpiperidine derivative.
Characterize the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Chapter 4: Biological Applications and SAR Insights
Sulfonylpiperidine derivatives have demonstrated efficacy across a wide range of therapeutic areas. The SAR principles discussed are universal, but their specific application leads to compounds optimized for different biological targets.
Enzyme Inhibition
This class of compounds is particularly effective as enzyme inhibitors, targeting metalloenzymes, kinases, and hydrolases.[15][16]
Carbonic Anhydrase (CA) Inhibition: As previously mentioned, sulfonylpiperidines are potent CA inhibitors.[8] The sulfonamide moiety coordinates with the active site zinc ion, and substitutions on the aryl and piperidine portions are tuned to achieve isoform selectivity, which is crucial for avoiding off-target effects.
Cholinesterase Inhibition: For Alzheimer's disease therapy, piperidine derivatives are well-known inhibitors of acetylcholinesterase (AChE).[17] Hybrid molecules incorporating a sulfonamide can exhibit potent inhibitory activity. The SAR for these compounds often focuses on maximizing interactions within the enzyme's catalytic and peripheral anionic sites.
Table 1: SAR of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors [8]
Compound
R¹ (on Thiourea)
hCA I (Ki, nM)
hCA II (Ki, nM)
hCA IX (Ki, nM)
hCA XII (Ki, nM)
6o
3-Fluorophenyl
105.4
22.8
1.1
6.5
6p
4-Fluorophenyl
155.2
45.3
25.4
10.4
6q
2,6-Difluorophenyl
121.1
25.1
1.2
7.1
AAZ
(Reference)
250
12.1
25.0
5.7
This table illustrates how subtle changes in fluorine substitution on the R¹ phenyl ring lead to significant differences in potency and selectivity against various hCA isoforms.
Antimicrobial Activity
The sulfonamide scaffold has its historical roots in antibacterial therapy. Modern derivatives containing a piperidine moiety continue this legacy, showing activity against both bacteria and fungi.[18][19]
Plant Pathogens: A series of sulfonamide derivatives with piperidine fragments displayed excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae.[19] SAR studies revealed that the length of an alkyl chain linker could be tuned to maximize efficacy.
Gram-Positive and Gram-Negative Bacteria: Novel sulfonyl piperidine carboxamides have shown moderate to good activity against a range of microorganisms.[18] The SAR often involves modifying the substituents on the sulfonyl-aryl group to enhance cell wall penetration and/or target enzyme inhibition.
Central Nervous System (CNS) Activity
The ability to modulate the physicochemical properties of sulfonylpiperidine derivatives makes them attractive candidates for CNS disorders, where penetration of the blood-brain barrier is a primary challenge.[4][20]
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: A multidimensional optimization effort on a sulfonylpiperazine (a close analog) core led to potent, CNS-penetrant pan-mAChR antagonists.[11] The SAR exploration focused on enhancing potency while maintaining favorable DMPK (Drug Metabolism and Pharmacokinetics) properties.
Sigma Receptor (S1R) Agonism: Piperidine-based compounds have shown high affinity for the S1R. Computational studies revealed that the protonation state of the piperidine nitrogen, governed by its chemical environment, was in good agreement with the ability to bind S1R.[21]
Chapter 5: The Role of Computational Chemistry
Modern SAR exploration is rarely conducted through synthesis alone. Computational methods accelerate the drug discovery process by predicting the activity of virtual compounds, prioritizing synthetic efforts, and providing insight into binding mechanisms.[6][22]
Caption: Integration of computational and experimental SAR workflows.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate structural descriptors of molecules with their biological activity.[22] Once a robust model is built from an initial set of experimental data, it can be used to predict the activity of new, unsynthesized analogs, helping to focus synthetic resources on the most promising candidates.
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein.[21] This provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that govern binding affinity. For sulfonylpiperidines, docking can rationalize why certain substituents enhance potency by showing how they form favorable contacts with amino acid residues in the active site.[9]
Conclusion
The sulfonylpiperidine scaffold represents a highly versatile and pharmacologically significant structural motif. A systematic and iterative approach to SAR, combining rational design, modular synthesis, robust biological evaluation, and computational modeling, is crucial for unlocking its full therapeutic potential. By understanding the nuanced effects of structural modifications on the sulfonyl moiety, the piperidine ring, and the piperidine nitrogen, researchers can effectively navigate the complex chemical space to develop potent, selective, and safe drug candidates for a wide spectrum of diseases. This guide serves as a foundational resource, empowering scientists to make informed, causality-driven decisions in the ongoing quest for novel therapeutics.
References
Title: Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)
Title: Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives - ResearchGate
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Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC - PubMed Central
Source: National Institutes of Health
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Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry
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Title: Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[12][13]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed
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Title: Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)
Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC
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Title: Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC
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Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC
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Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI
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Title: Structure–activity relationship (SAR)
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Title: Structure–activity relationship of piperidine derivatives with...
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Title: Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization - PMC
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Title: Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
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Technical Guide: Solubility & Stability Profile of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid
[1][2] Executive Summary 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid (CAS: 394245-69-3) is a specialized heterocyclic building block used in medicinal chemistry, particularly in the synthesis of enzyme inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(Mesitylsulfonyl)piperidine-4-carboxylic acid (CAS: 394245-69-3) is a specialized heterocyclic building block used in medicinal chemistry, particularly in the synthesis of enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors) and peptidomimetics.[1][2]
Structurally, it consists of a piperidine core functionalized with a carboxylic acid at the C4 position and a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group at the N1 position.[3] This guide details its physicochemical behavior, emphasizing the "solubility switch" governed by the carboxylic acid and the enhanced hydrolytic stability conferred by the sterically hindered mesityl group.[3]
Physicochemical Profile
The compound exhibits a dual nature: a polar, ionizable head group (carboxylic acid) and a highly lipophilic, sterically crowded tail (mesitylsulfonyl).[3]
Crystalline powder; typically high melting (>150°C).[2][3]
pKa (Acid)
~4.2 – 4.6 (Predicted)
The C4-carboxylic acid is the only ionizable proton in the physiological range.[1][2][3]
pKa (Base)
N/A
The sulfonamide nitrogen is non-basic and non-nucleophilic due to electron withdrawal by the sulfonyl group.[2][3]
LogP
~2.5 – 2.8 (Predicted)
Significantly more lipophilic than the parent isonipecotic acid due to the trimethylbenzene ring.[2][3]
Solubility & Dissolution Strategy
The "Solubility Switch" Mechanism
This compound behaves as a hydrophobic acid .[3] Its solubility is strictly pH-dependent.[1][2][3]
pH < 4 (Protonated): The carboxylic acid is neutral (
).[2][3] The molecule is dominated by the lipophilic mesityl group, rendering it insoluble in water .[3]
pH > 7 (Deprotonated): The acid ionizes to the carboxylate anion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
).[2][3] This charge solubilizes the hydrophobic tail, allowing dissolution in aqueous buffers (e.g., PBS, bicarbonate).[3]
Solvent Compatibility Guide
For process chemistry and stock solution preparation, use the following solvent hierarchy:
Primary Stock Solvent:DMSO or DMF .[2][3] (Solubility > 50 mM).[2][3] Ideal for biological assays.[2][3]
Reaction Solvents:DCM , Ethyl Acetate , THF .[3] (Good solubility for the free acid form).[2][3]
Aqueous Buffers:PBS (pH 7.4) or 100mM Tris (pH 8.0) .[2][3] (Soluble only after pre-dissolution in DMSO or conversion to sodium salt).[2][3]
Workflow: Preparation of a 10 mM Aqueous Stock
Do not attempt to dissolve the solid powder directly into water; it will float or form a suspension.[3]
Weigh: 3.11 mg of solid compound.
Dissolve: Add 100 µL of 100% DMSO . Vortex until clear.
Dilute: Slowly add 900 µL of PBS (pH 7.4) while vortexing.
Note: If precipitation occurs, the pH may have dropped.[3] Adjust pH to >7.5 with dilute NaOH.
Figure 1: Solubility decision tree emphasizing the necessity of organic co-solvents or pH adjustment for aqueous applications.[1][2]
Stability Assessment
The "Mesityl Effect" (Hydrolytic Stability)
The sulfonamide bond is generally stable, but the mesityl (2,4,6-trimethylphenyl) substitution provides superior stability compared to tosyl (4-methylphenyl) or benzenesulfonyl analogs.[1][3]
Mechanism: The two ortho-methyl groups on the aromatic ring create a "steric umbrella" around the sulfur atom.[2][3] This blocks the trajectory of incoming nucleophiles (like water or hydroxide), making the sulfonamide bond exceptionally resistant to hydrolysis, even under acidic conditions that might cleave other sulfonamides.[3]
Implication: The compound can withstand acidic workups (e.g., 1M HCl washes) used to remove impurities without degrading the core scaffold.[3]
Stability Profile
Condition
Stability Rating
Notes
Solid State (RT)
High
Stable for years if stored dry.[1][2] Non-hygroscopic.[2][3]
Aqueous (pH 7.4)
High
Stable for >24 hours (typical assay duration).[1][2][3]
Expectation: Potential formation of N-oxide (on piperidine? No, N is sulfonated) or benzylic oxidation.[3]
Handling & Storage Protocols
Storage Conditions
Temperature: Store solid at 2–8°C for long-term (>1 year); Room Temperature is acceptable for short-term (<3 months).
Atmosphere: Keep container tightly sealed. While not acutely hygroscopic, keeping it dry prevents caking.[3]
Light: No specific photosensitivity reported, but standard amber vials are recommended.[3]
Safety (SDS Summary)
Hazards: Classed as an Irritant (Skin/Eye/Respiratory) .[2][3] The carboxylic acid moiety can be irritating to mucous membranes.[3]
PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Handle in a fume hood to avoid dust inhalation.[2][3]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 737840, 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid (Analogous Structure). Retrieved February 16, 2026, from [Link][3]
Kodadek, T., et al. (2025).[3] Structure-activity relationship studies of dual soluble epoxide hydrolase inhibitors. PMC. Retrieved from [Link] (Demonstrates utility of sulfonyl-piperidine-carboxylates in drug design).
Isidro-Llobet, A., et al. (2009).[2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][3] (Authoritative source on the stability of Mesitylsulfonyl vs. Tosyl protecting groups).
The 1-(Mesitylsulfonyl)piperidine-4-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold for Modulating Complex Biological Systems In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic tractability, favorab...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold for Modulating Complex Biological Systems
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and the ability to engage with challenging biological targets is relentless. The 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid core has emerged as a compelling scaffold, marrying the conformational rigidity and versatile exit vectors of the piperidine ring with the unique electronic and steric attributes of the mesitylsulfonyl group. This guide provides an in-depth technical overview of this scaffold, from its rational design and synthesis to its application in the discovery of potent and selective therapeutic agents.
The piperidine ring is a well-established privileged structure in drug discovery, present in numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for the precise spatial arrangement of substituents, influencing binding affinity and selectivity for a wide array of biological targets. The carboxylic acid moiety at the 4-position provides a key interaction point, often serving as a hydrogen bond donor and acceptor, or as a handle for further chemical elaboration into amides, esters, and other functional groups.
The introduction of a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the piperidine nitrogen is a deliberate design choice aimed at conferring specific, advantageous properties. The bulky and lipophilic nature of the mesityl group can enhance binding to hydrophobic pockets within a target protein, while the electron-withdrawing sulfonyl group modulates the basicity of the piperidine nitrogen. Furthermore, the steric hindrance provided by the ortho-methyl groups on the mesityl ring can shield the sulfonamide bond from metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates. This guide will delve into the practical aspects of working with this promising scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis and Physicochemical Properties of the Core Scaffold
The synthesis of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid is a straightforward process, typically achieved through the sulfonylation of a piperidine-4-carboxylic acid derivative. The following protocol outlines a reliable method for the preparation of the core scaffold.
Experimental Protocol: Synthesis of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Methanol (MeOH) or Ethanol (EtOH)
Water (H2O)
Hydrochloric acid (HCl), 1N solution
Saturated sodium bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Ethyl acetate (EtOAc) and Hexanes for chromatography
Step 1: N-Sulfonylation of Ethyl Isonipecotate
To a stirred solution of ethyl isonipecotate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of mesitylenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(mesitylsulfonyl)piperidine-4-carboxylate.
Step 2: Saponification to the Carboxylic Acid
To a solution of ethyl 1-(mesitylsulfonyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v), add lithium hydroxide (2.0 eq.).
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
Remove the methanol under reduced pressure.
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid as a white solid.
Physicochemical Properties
The 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold possesses a unique combination of physicochemical properties that are advantageous for drug discovery.
Property
Value/Characteristic
Rationale and Impact on Drug Discovery
Molecular Weight
~327 g/mol
Within the range of "lead-like" chemical space, providing a good starting point for further elaboration without excessive molecular weight gain.
cLogP
~2.5 - 3.5
The mesityl group increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets. This needs to be balanced during lead optimization to maintain aqueous solubility.
pKa (Carboxylic Acid)
~4.0 - 5.0
The carboxylic acid is a key interaction point and can be ionized at physiological pH, contributing to solubility and providing a strong hydrogen bonding motif.
Hydrogen Bond Donors
1 (from COOH)
Important for target engagement.
Hydrogen Bond Acceptors
4 (from SO2 and COOH)
The sulfonyl and carboxyl oxygens can participate in hydrogen bonding networks within a protein binding site.
Rotatable Bonds
~3
The piperidine ring provides conformational constraint, while the rotatable bonds associated with the sulfonyl group and the aryl ring allow for some flexibility in adopting an optimal binding conformation.
Metabolic Stability
Potentially Enhanced
The ortho-methyl groups of the mesityl moiety can sterically hinder CYP450-mediated metabolism of the aromatic ring and the sulfonamide bond, potentially leading to improved in vivo stability.
Application in Drug Discovery: A Case Study of Dual FAAH/sEH Inhibition
A notable application of the 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold is in the development of dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). Both enzymes are involved in the metabolism of signaling lipids and their dual inhibition is a promising strategy for the treatment of pain and inflammation.
A key example is the molecule N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide . In this derivative, the carboxylic acid of the core scaffold has been converted to a cycloheptyl amide. This modification is crucial for achieving potent inhibition of both FAAH and sEH.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on this specific scaffold are not widely published, we can infer key relationships based on the FAAH/sEH inhibitor and general medicinal chemistry principles:
The Mesitylsulfonyl Group: The bulky, lipophilic nature of the mesityl group is likely critical for occupying a hydrophobic pocket in the active sites of both FAAH and sEH. The steric shielding from the ortho-methyl groups may also contribute to metabolic stability.
The Piperidine Core: The piperidine ring acts as a rigid spacer, correctly positioning the mesitylsulfonyl group and the carboxamide moiety for optimal interactions with their respective binding sites on the enzymes.
The 4-Carboxamide Moiety: The conversion of the carboxylic acid to an amide is a common strategy to modulate solubility, permeability, and target engagement. The nature of the amide substituent (in this case, cycloheptyl) is a key determinant of potency and selectivity. It is likely that the cycloheptyl group engages with a specific hydrophobic region in the target enzymes.
Proposed Binding Mode and Signaling Pathway
The dual inhibition of FAAH and sEH by N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide leads to an increase in the endogenous levels of anandamide (an endocannabinoid) and epoxyeicosatrienoic acids (EETs), respectively. This results in enhanced cannabinoid receptor activation and reduced inflammation, ultimately leading to analgesic and anti-inflammatory effects.
Caption: Proposed mechanism of action for a dual FAAH/sEH inhibitor.
Future Directions and Optimization Strategies
The 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Future work in this area could focus on several key aspects:
Exploration of Alternative Sulfonyl Groups: While the mesityl group offers distinct advantages, exploring other substituted aryl or heteroaryl sulfonyl groups could lead to improved potency, selectivity, or physicochemical properties.
Systematic SAR of the 4-Position: A focused library of derivatives with diverse amide or ester substituents at the 4-position would be invaluable for elucidating the SAR for different biological targets.
Introduction of Chirality: The introduction of chiral centers on the piperidine ring could lead to enhanced potency and selectivity by allowing for more specific interactions with the target protein.
Broadening the Target Space: While dual FAAH/sEH inhibition is a promising application, this scaffold has the potential to be adapted for a wide range of other targets, including GPCRs, ion channels, and other enzymes.
Conclusion
The 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold is a valuable tool in the medicinal chemist's arsenal. Its rational design, straightforward synthesis, and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns. The successful application of this scaffold in the development of a dual FAAH/sEH inhibitor highlights its potential for modulating complex biological systems. As our understanding of the chemical space and its interaction with biological targets continues to grow, we can expect to see the 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold and its derivatives play an increasingly important role in the development of the next generation of therapeutics.
References
Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat. [Link to a relevant scientific article, if available]
Pharmacological properties of natural piperidine derivatives. (2023). [Link to a relevant scientific article, if available]
(1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses Procedure. [Link to a relevant scientific article, if available]
Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. (2003). Journal of Medicinal Chemistry, 46(12), 2376-2396.
Application of Methylsulfone in Drug Discovery. [Link to a relevant whitepaper or review, if available]
O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis. (2024, March 20). ChemicalBook.
Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. [Link to a relevant scientific article, if available]
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI.
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link to a relevant scientific article, if available]
1-Methanesulfonyl-piperidine-4-carboxylic acid. ChemScene. [Link to a chemical supplier page, if available]
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
1-Benzenesulfonyl-piperidine-4-carboxylic acid. Chem-Impex. [Link to a chemical supplier page, if available]
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link to a relevant scientific article, if available]
1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem. [Link to the PubChem entry, if available]
1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis. ChemicalBook. [Link to a chemical supplier page, if available]
1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry. [Link to the CAS entry, if available]
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]benzothiazine as orally-active adhesion molecule inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3241-3245.
Methyl Sulfoximines for Medicinal Chemistry. Enamine. [Link to a chemical supplier page, if available]
Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Or… - OUCI. [Link to a relevant scientific article, if available]
Isonipecotic acid. Wikipedia. [Link to the Wikipedia page, if available]
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). Materials Research Bulletin, 47(9), 2480-2486.
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(22), 3684-3729.
CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). International Journal of Scientific & Engineering Research, 6(1), 1546-1551.
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link to a relevant scientific article, if available]
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). [Link to a relevant review article, if available]
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012). Molecules, 17(2), 1966-1981.
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link to a relevant scientific article, if available]
Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv.
Protocols & Analytical Methods
Method
Experimental protocol for N-arylation of piperidine-4-carboxylic acid
Executive Summary & Strategic Analysis Piperidine-4-carboxylic acid (Isonipecotic acid) is a privileged pharmacophore in drug discovery, serving as a core scaffold in antihistamines (e.g., Fexofenadine), opioids (e.g., C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Piperidine-4-carboxylic acid (Isonipecotic acid) is a privileged pharmacophore in drug discovery, serving as a core scaffold in antihistamines (e.g., Fexofenadine), opioids (e.g., Carfentanil derivatives), and GPCR modulators.[1] However, its zwitterionic nature and poor solubility in organic solvents present a significant barrier to direct functionalization.
The N-arylation of this substrate requires a strategic choice between direct functionalization (high atom economy, challenging solubility) and protection-deprotection sequences (robust, lower atom economy).[1]
Strategic Decision Matrix
Parameter
Method A: Direct SnAr
Method B: Direct Cu-Catalysis
Method C: Ester-Protection Route
Aryl Partner
Electron-Deficient (e.g., 4-F-NO2-Ph)
Aryl Iodides/Bromides
Broad Scope (Cl, Br, I, OTf)
Catalyst
None
Copper (I)
Palladium (0) / Buchwald
Solubility Strategy
Aqueous/Organic Biphasic or DMSO
In-situ Carboxylate Salt
Esterification (Lipophilic)
Scalability
High
Moderate
High
Atom Economy
Excellent
Good
Poor (2 extra steps)
Critical Control Points: The Solubility Paradox
The primary failure mode in this chemistry is phase incompatibility .
The Problem: Piperidine-4-carboxylic acid exists as a zwitterion (
, ).[1] It is insoluble in THF, Toluene, and Dioxane—the standard solvents for cross-coupling.
The Solution:
For Direct Routes: Use polar aprotic solvents (DMSO, DMAc) with inorganic bases (
, ) to generate the soluble carboxylate salt in situ.
For Pd-Catalysis: Convert the acid to the ethyl ester or use in situ silylation (BSA) to render the molecule lipophilic.
Detailed Experimental Protocols
Protocol A: Direct SnAr (Nucleophilic Aromatic Substitution)
Target: Electron-deficient systems (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1]
Mechanism:
Salt Formation: In a round-bottom flask, suspend piperidine-4-carboxylic acid (10 mmol) in DMSO (15 mL) and Water (1.5 mL). Add
(25 mmol).
Expert Insight: The water is critical. It solubilizes the inorganic base and helps break the zwitterionic lattice.
Addition: Stir at RT for 15 mins until a partial solution/fine suspension forms. Add the Aryl Halide (11 mmol).
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Acidic mobile phase).[1]
Workup (Isoelectric Precipitation):
Cool to RT. Dilute with water (50 mL).
Critical Step: Adjust pH to ~4.0 (the isoelectric point) using 1M HCl. The product often precipitates as a free acid.
Filter and wash with cold water. If no precipitate, extract with EtOAc at pH 4.
Protocol B: Direct Copper-Catalyzed Coupling (Modified Ullmann-Ma)
Target: Unactivated Aryl Iodides.[1]
Mechanism: Cu(I) catalytic cycle facilitated by the carboxylate group acting as an internal ligand (Self-Ligating effect).[1]
Increase water content in DMSO to 10%. Grind to fine powder.
Blue/Green Organic Layer
Residual Copper contamination.
Wash organic layer with 5% aqueous EDTA or .
No Precipitate on Workup
Product is too polar (amphoteric).
Do not filter. Extract aqueous phase (pH 4) with n-Butanol or DCM:iPrOH (3:1).[1]
Catalyst Death (Pd)
Free acid poisoning Pd center.
Switch to Path C (Ester) or use in situ silylation with BSA (2 equiv) before adding catalyst.[1]
References
Ma, D., et al. (1998). General Method for the N-Arylation of Amino Acids and Amines. Journal of the American Chemical Society.[5] Link[1]
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]
Bunnett, J. F. (1951). Mechanism of the SnAr Reaction. Chemical Reviews. Link[1]
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Solubility Issues in Organic Solvents
Ticket ID: CHEM-SOLV-SPCA-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5]
The Problem:
Sulfonylpiperidine carboxylic acids often exhibit "brick dust" properties—high melting points and poor solubility in both lipophilic organic solvents (DCM, Toluene) and aqueous media.
The Root Cause:
Unlike simple amino acids, N-sulfonylpiperidines are not zwitterionic . The sulfonyl group (
) strongly withdraws electrons, rendering the piperidine nitrogen non-basic. Consequently, the solubility challenge arises from a rigid crystal lattice driven by two forces:
Strong Dimerization: The carboxylic acid moieties form stable cyclic dimers via hydrogen bonding.
Dipolar Rigidity: The sulfonyl group introduces a strong dipole and rigid geometry, enhancing crystal packing efficiency.
This guide provides a systematic approach to disrupting these intermolecular forces without compromising chemical stability.
Diagnostic Workflow (Module 1)
Before attempting random solvent mixtures, use this decision matrix to classify your specific derivative and select the correct solubilization strategy.
Figure 1: Diagnostic logic for determining the solubility strategy based on nitrogen substitution.
Solvent System Optimization (Module 2)
Standard lipophilic solvents (DCM, EtOAc, Hexanes) often fail because they cannot break the carboxylic acid dimer. You must introduce a Hydrogen Bond Donor/Acceptor (HBDA) or a Polar Modifier .
The "Magic" Mixtures
Use these verified solvent systems. Do not use pure solvents; binary mixtures are required to disrupt the lattice.
Solvent System
Ratio (v/v)
Application
Mechanism of Action
DCM / MeOH
95:5 to 90:10
TLC, Flash Column, Transfers
Methanol acts as an H-bond donor to break acid dimers; DCM solvates the lipophilic piperidine ring.
THF / Water
80:20
Reactions (Hydrolysis, Coupling)
Water increases the dielectric constant, stabilizing the polar sulfonyl group.
EtOAc / AcOH
99:1
Recrystallization
Acetic acid competes for H-bonding, preventing rapid, amorphous precipitation.
DMSO / DIPEA
10:1 (molar eq)
Reaction Medium (Best)
DIPEA deprotonates the acid in situ, creating a highly soluble organic salt.
Critical Warning: Avoid using acetone or pure diethyl ether. These compounds often form "gums" or oils with sulfonylpiperidines due to partial solvation without lattice disruption.
Protocol: The "In-Situ Organic Salt" Strategy (Module 3)
For chemical reactions (e.g., amide coupling, alkylation) where the starting material is insoluble, do not heat to reflux immediately. Thermal stress can degrade the sulfonamide bond. Instead, use the In-Situ Salt Formation protocol.
The Protocol[3][4]
Suspension: Suspend the insoluble sulfonylpiperidine carboxylic acid in the primary solvent (DCM, DMF, or THF).
Activation: Add 1.1 to 1.5 equivalents of DIPEA (Diisopropylethylamine) or N-Methylmorpholine.
Observation: The suspension should clarify within 5-10 minutes at room temperature.
Mechanism:[1] The base deprotonates the carboxylic acid (
). The resulting ammonium salt is lipophilic enough to dissolve in organic media but ionic enough to break the crystal lattice.
Reaction: Proceed with the addition of reagents (e.g., HATU, Alkyl Halide).
Figure 2: Mechanism of in-situ solubilization using organic bases.
Workup & Purification: The "Controlled Crash" (Module 4)
A common failure point is the workup. If you perform a standard aqueous wash, the product often precipitates at the interface (rag layer), leading to yield loss.
Troubleshooting the "Rag Layer"
If your product crashes out during extraction:
Scenario A: Product is the Free Acid
Do not filter the rag layer. You will lose product.
The "Reverse Quench" Method:
Dissolve the crude mixture in 0.5 M NaOH (aqueous). The product will fully dissolve as the sodium salt.
Wash this aqueous layer with DCM/EtOAc to remove non-acidic impurities.
Slowly acidify the aqueous layer with 1M HCl while stirring vigorously.
Result: The product will precipitate as a fine, filterable solid (brick dust) rather than a sticky gum.
Scenario B: Product needs Chromatography
Solid Load: Do not attempt to dissolve the crude in Hexane/EtOAc for loading.
Dissolve crude in minimal DCM/MeOH (9:1) .
Adsorb onto Celite or Silica gel.
Evaporate solvent to dryness.
Load the dry powder into the column (Solid Loading cartridge).
Eluent: Start with 100% DCM, gradient to 10% MeOH/DCM.
Frequently Asked Questions (FAQ)
Q: I need to get an NMR, but it won't dissolve in CDCl3. What should I use?A: Do not heat the NMR tube. Use DMSO-d6 or MeOD . If MeOD fails, add 1 drop of NaOD (in D2O) or DIPEA to the tube. This forms the soluble salt in situ, giving sharp peaks (though the carboxylic proton will disappear/exchange).
Q: My compound is "oiling out" during recrystallization. Why?A: You are cooling too fast or the solvent polarity gap is too wide.
Fix: Use the "Seeding at Cloud Point" technique. Dissolve in hot solvent (e.g., EtOH). Add anti-solvent (Water) dropwise just until it turns cloudy. Stop. Add a seed crystal. Allow to cool to Room Temp slowly (wrap flask in foil/towel) before putting it in the fridge.
Q: Can I use DMF for the reaction?A: Yes, DMF is excellent for solubility, but removing it requires aqueous workup which risks the "rag layer" issue described in Module 4. If you use DMF, consider precipitating the product by pouring the reaction mixture into 10 volumes of ice-cold 5% LiCl solution .
References
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Patsnap Eureka. (2025).[3] Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Technical Reports. Link
Lonza Small Molecules. (2022).[6] Technologies To Improve Solubility Of Brick Dust Compounds.[4][6][7][8] Bioprocess Online. Link
Starr, J. N., & King, C. J. (1991).[9] Water-enhanced solubility of carboxylic acids in organic solvents. Industrial & Engineering Chemistry Research. Link[9]
Thermo Fisher Scientific. (2024). Derivatization Reagents for Carboxylic Acids. Thermo Fisher Technical Guide. Link
Stability of the mesitylsulfonyl protecting group under various reaction conditions
Welcome to the comprehensive technical support guide for the mesitylsulfonyl (Ms) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the mesitylsulfonyl (Ms) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of the mesitylsulfonyl group under a variety of experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges you may encounter in your synthetic endeavors.
Introduction to the Mesitylsulfonyl Group
The mesitylsulfonyl group, a member of the sulfonyl protecting group family, is utilized for the protection of amines.[1][2] Its steric bulk, conferred by the 2,4,6-trimethylphenyl moiety, and the electron-donating nature of the methyl groups influence its stability and reactivity profile, distinguishing it from other common sulfonyl protecting groups like tosyl (Ts) and mesyl (Ms). Understanding these characteristics is paramount for its successful application in complex organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the mesitylsulfonyl group considered stable?
A1: The mesitylsulfonyl group, like other sulfonyl groups, is known for its considerable stability under a broad range of conditions, particularly acidic and basic environments.[1] This robustness makes it a valuable protecting group when performing reactions on other parts of a molecule that require such conditions.
Q2: How does the stability of the mesitylsulfonyl group compare to other common sulfonyl protecting groups like tosyl (Ts) and mesyl (Ms)?
A2: Generally, the stability of sulfonamides to hydrolysis is high.[3] The increased steric hindrance of the mesityl group compared to the tosyl or mesyl group can render it more resistant to nucleophilic attack at the sulfur atom, potentially enhancing its stability under certain nucleophilic or basic conditions. However, this steric bulk can also influence the ease of its removal.
Q3: Can the mesitylsulfonyl group be cleaved under standard acidic or basic conditions?
A3: While generally stable, forcing conditions can lead to cleavage. Strong acids at elevated temperatures may effect hydrolysis, though this is not a common or mild method.[4] Similarly, while resistant to many basic conditions, very strong bases or prolonged exposure to harsh basic environments could potentially lead to cleavage, although reductive methods are more common for deprotection.[3]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Mesitylsulfonyl Group
Symptom: During a reaction intended to modify another part of the molecule, you observe the formation of the deprotected amine.
Possible Causes & Solutions:
Reductive Conditions: Many reductive methods can cleave sulfonamides. If your reaction involves reagents like lithium aluminum hydride (LAH), dissolving metal reductions (e.g., sodium in liquid ammonia), or certain catalytic hydrogenation conditions, cleavage of the mesitylsulfonyl group is likely.[3]
Solution: If the reduction is intended for another functional group, consider using a milder reducing agent that is known to be compatible with sulfonamides. Alternatively, reprotect the amine with a group stable to the specific reductive conditions you need to employ.
Strongly Nucleophilic Reagents: While more robust than some other protecting groups, highly nucleophilic conditions, especially at elevated temperatures, could potentially lead to cleavage.
Solution: If possible, lower the reaction temperature and concentration of the nucleophile. Screen for alternative, less aggressive nucleophiles that can still effect the desired transformation.
Organometallic Reagents: Certain organometallic reagents, particularly organolithiums and some Grignard reagents, can react with sulfonamides.[5] This can occur via attack at the sulfur atom or deprotonation of the sulfonamide N-H (for primary amine derivatives) followed by further reactions.
Solution: When using organometallic reagents, it is often advisable to use an excess of the reagent to account for any that reacts with the protecting group. Alternatively, consider a protecting group known for its stability to organometallics.[6]
Issue 2: Difficulty in Deprotecting the Mesitylsulfonyl Group
Symptom: Standard deprotection methods are yielding low conversions or require harsh conditions, potentially compromising other functional groups in your molecule.
Possible Causes & Solutions:
Steric Hindrance: The bulky mesityl group can sterically hinder access to the sulfur atom, making reductive cleavage more difficult compared to less hindered sulfonamides like mesylates.
Solution: Increase the excess of the reducing agent and/or elevate the reaction temperature. Be mindful of potential side reactions with other functional groups under these more forcing conditions. Consider screening a variety of reductive deprotection conditions.
Inappropriate Reagent Choice: Not all reductive methods are equally effective for sulfonamide cleavage.
Solution: Common and effective methods for sulfonamide cleavage include dissolving metal reductions (e.g., sodium/ammonia) or the use of reducing agents like samarium iodide.[1] If one method is failing, exploring alternatives is recommended.
Stability Profile of the Mesitylsulfonyl Group: A Tabulated Guide
Reaction Condition
Reagents/Environment
Stability of Mesitylsulfonyl Group
Troubleshooting & Considerations
Acidic Conditions
TFA, HCl, H₂SO₄ (aq.)
Generally Stable
Prolonged heating in strong acid may cause eventual hydrolysis.[4]
Basic Conditions
NaOH, KOH, K₂CO₃
Generally Stable
Very harsh basic conditions (e.g., high temperatures) may cause slow cleavage.[3]
Sodium borohydride is typically not strong enough to cleave sulfonamides.[7]
H₂, Pd/C
Variable
Stability can depend on the substrate and reaction conditions (pressure, temperature, catalyst loading).
Oxidative Conditions
m-CPBA, O₃, KMnO₄
Generally Stable
The aromatic ring can be susceptible to oxidation under harsh conditions.
Organometallic Reagents
R-MgBr, R-Li
Potentially Labile
Can react, especially with excess reagent or at higher temperatures.[5][8]
Fluoride Reagents
TBAF
Generally Stable
Useful for the deprotection of silyl ethers in the presence of a mesitylsulfonyl group.
Experimental Protocols
Protocol 1: General Procedure for Mesitylsulfonyl Protection of a Primary Amine
Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.
Add a base, such as triethylamine (1.5 eq.) or pyridine (used as solvent).
Cool the mixture to 0 °C in an ice bath.
Slowly add mesitylenesulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Deprotection of a Mesitylsulfonamide using Sodium in Liquid Ammonia
Safety Note: This procedure involves the use of liquid ammonia and metallic sodium, which are hazardous. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stopper.
Condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).
Add the mesitylsulfonamide substrate (1.0 eq.) dissolved in a suitable co-solvent (e.g., THF, diethyl ether) to the liquid ammonia.
Carefully add small pieces of sodium metal (typically 3-10 eq.) to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.
Stir the reaction at -78 °C for the required time (monitor by TLC or LC-MS).
Quench the reaction by the careful addition of a proton source, such as solid ammonium chloride or methanol, until the blue color disappears.
Allow the ammonia to evaporate overnight in the fume hood.
Dissolve the residue in water and extract the deprotected amine with a suitable organic solvent.
Wash, dry, and concentrate the organic extracts. Purify the product as needed.
A Head-to-Head Comparison of Sulfonyl Protecting Groups for Piperidine Carboxylic Acid: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within drug discovery and development, the piperidine carboxylic acid scaffold is a cornerstone. Its prevalence in bioactive molecules necessitates robust and ve...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis, particularly within drug discovery and development, the piperidine carboxylic acid scaffold is a cornerstone. Its prevalence in bioactive molecules necessitates robust and versatile strategies for the selective manipulation of its functional groups. The secondary amine of the piperidine ring, being both nucleophilic and basic, often requires temporary protection to enable selective reactions elsewhere in the molecule. Among the arsenal of amine protecting groups, sulfonyl-based moieties offer a unique combination of stability and tunable reactivity.
This guide provides a comprehensive head-to-head comparison of three commonly employed sulfonyl protecting groups—tosyl (Ts), nosyl (Ns), and dansyl (Dansyl)—for the protection of piperidine carboxylic acid. We will delve into the nuances of their installation, stability under various reaction conditions, and, crucially, the methodologies for their removal. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Sulfonyl Advantage: More Than Just a Mask
Sulfonyl protecting groups significantly attenuate the nucleophilicity and basicity of the piperidine nitrogen by delocalizing the nitrogen lone pair through the electron-withdrawing sulfonyl group.[1][2] This renders the protected amine inert to a wide array of reagents and reaction conditions, including those that are acidic or basic.[2] The resulting sulfonamide is a stable, often crystalline, derivative that can withstand various synthetic transformations.
At a Glance: Comparative Overview of Sulfonyl Protecting Groups
Feature
Tosyl (Ts)
Nosyl (Ns)
Dansyl (Dansyl)
Full Name
p-Toluenesulfonyl
2-Nitrobenzenesulfonyl
5-(Dimethylamino)naphthalene-1-sulfonyl
Introduction Reagent
p-Toluenesulfonyl chloride (TsCl)
2-Nitrobenzenesulfonyl chloride (NsCl)
Dansyl chloride (DansylCl)
Stability
Very high; stable to strong acids and bases.[1][3]
High; stable to acidic conditions, but susceptible to nucleophiles.[4]
Primarily used as a permanent label; harsh reductive or photolytic cleavage may be possible.[8][9]
Orthogonality
Orthogonal to many acid- and base-labile groups.[1]
Orthogonal to acid-labile (e.g., Boc) and some reductive cleavages.[4]
Not typically used in orthogonal strategies due to difficult removal.
In-Depth Analysis of Protecting Groups
The Workhorse: Tosyl (Ts) Group
The p-toluenesulfonyl (tosyl) group is a classic and widely used protecting group for amines due to its exceptional stability.[3] Its robustness makes it an ideal choice for lengthy synthetic sequences where the protected amine must endure a variety of harsh reaction conditions.
Protection: The tosyl group is readily introduced by reacting piperidine carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1]
Deprotection: The high stability of the tosyl sulfonamide bond necessitates potent conditions for its cleavage. The most common and effective methods involve reductive cleavage.[1][6] A frequently employed method is the use of magnesium turnings in methanol, which proceeds via a single electron transfer (SET) mechanism to fragment the N-S bond.[1] Other reductive systems, such as sodium in liquid ammonia or samarium(II) iodide, can also be effective.[3]
The Strategist: Nosyl (Ns) Group
The 2-nitrobenzenesulfonyl (nosyl) group offers a significant advantage over the tosyl group: its facile removal under mild, nucleophilic conditions.[4] This feature is attributed to the electron-withdrawing nitro group positioned ortho to the sulfonyl group, which activates the aromatic ring towards nucleophilic aromatic substitution.[4]
Protection: Similar to the tosyl group, the nosyl group is installed by reacting piperidine carboxylic acid with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a suitable base.[4]
Deprotection (Fukuyama Deprotection): The hallmark of the nosyl group is its cleavage via the Fukuyama deprotection protocol.[7] This involves treatment of the N-nosyl piperidine carboxylic acid with a thiol, such as thiophenol or 2-mercaptoethanol, and a base like potassium carbonate or cesium carbonate.[7][10] The thiolate anion attacks the aromatic ring, leading to the formation of a Meisenheimer complex, which then eliminates the sulfonamide to release the free amine.[7] This mild deprotection strategy makes the nosyl group highly valuable in the synthesis of complex molecules with sensitive functional groups.
The Reporter: Dansyl (Dansyl) Group
The 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group is unique among the three, as its primary application is not as a protecting group in a traditional synthetic sense, but rather as a highly fluorescent labeling agent for primary and secondary amines.[5] The resulting dansyl sulfonamide is intensely fluorescent, allowing for sensitive detection in various analytical techniques.[11]
Protection (Labeling): Dansyl chloride reacts readily with the piperidine nitrogen under basic conditions to form a stable sulfonamide.[5]
Deprotection: The dansyl sulfonamide bond is exceptionally stable and resistant to acid hydrolysis.[5] While its removal is not a common practice in synthesis, some studies have reported photolytic cleavage of the sulfonamide bond, although this often requires specific conditions and may not be broadly applicable.[8][9] For most synthetic purposes, the dansyl group should be considered a permanent installation.
Experimental Protocols
General Protection Procedure: N-Sulfonylation of Piperidine-4-carboxylic Acid
To a stirred suspension of magnesium turnings in anhydrous methanol at room temperature, add the N-tosyl-piperidine-4-carboxylic acid.
Stir the mixture vigorously at room temperature for 2-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Filter the mixture through a pad of Celite® to remove the magnesium salts.
Concentrate the filtrate under reduced pressure to remove the methanol.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected product. Further purification may be performed if necessary.
Deprotection Protocol 2: Fukuyama Deprotection of N-Nosyl-piperidine-4-carboxylic Acid
Materials:
N-Nosyl-piperidine-4-carboxylic acid (1.0 eq)
Thiophenol (or 2-mercaptoethanol) (2.5 eq)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
In a round-bottom flask, dissolve the N-nosyl-piperidine-4-carboxylic acid in acetonitrile or DMF.
Add the base (e.g., potassium carbonate) to the stirred solution.
Add the thiol (e.g., thiophenol) to the mixture.
Stir the reaction at room temperature or gently heat to 40-50 °C for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with water.
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
Wash the combined organic extracts with 1 M NaOH solution to remove excess thiophenol, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product as needed.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonyl protecting group for piperidine carboxylic acid is a strategic decision that should be guided by the overall synthetic plan.
The tosyl group is the go-to choice for its exceptional stability, making it ideal for long and arduous synthetic routes where the protecting group must withstand a barrage of different reagents. However, researchers must be prepared to employ potent reductive conditions for its removal.
The nosyl group offers a more nuanced approach. While still robust enough for many synthetic transformations, its key advantage lies in its mild deprotection conditions. This makes it the preferred choice when working with sensitive substrates or in the later stages of a synthesis where harsh conditions are undesirable.
The dansyl group occupies a different niche. Its primary utility is as a fluorescent label for analytical purposes. While it effectively masks the amine, its difficult removal makes it less suitable as a temporary protecting group in a multi-step synthesis.
By understanding the distinct characteristics of each of these sulfonyl protecting groups, researchers can strategically employ them to navigate the complexities of modern organic synthesis and efficiently construct valuable piperidine-containing molecules.
References
Fukuyama, T., & Kan, T. (2004). The Fukuyama Amine Synthesis. ChemComm, (4), 353-359.
BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
Smith, M. B. (2020). A Q&A Approach to Organic Chemistry.
Cardullo, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, (12), 1867-1870.
Aida, M., et al. (2009). Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclodododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer. Chemistry–An Asian Journal, 4(4), 564-572.
Nyffeler, P. T., et al. (2004). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry, 69(1), 14-23.
BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
BenchChem. (2025). Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols.
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Lee, G. H., et al. (2004). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Scribd.
Zhang, X., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(36), 10834-10840.
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The Aquila Digital Community. (2018). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
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Steiner, M. A., & Toste, F. D. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry–A European Journal, 29(41), e202301312.
Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5468.
BenchChem. (2025). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.
Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
University of California, San Francisco. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
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Fukuyama, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1085-1094.
Bazzicalupi, C., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Molecules, 26(22), 6899.
Li, Y., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
IGNOU. (n.d.). Unit 3: Peptides and Proteins.
Acta Poloniae Pharmaceutica. (2013). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs.
A Comparative Docking Analysis of 1-(Mesitylsulfonyl)piperidine-4-carboxylic Acid Derivatives Against Matrix Metalloproteinase-13
A Senior Application Scientist's Guide to Evaluating Zinc-Binding and Exosite Inhibitors In the landscape of structure-based drug design, the critical evaluation of a compound's potential interaction with its biological...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Evaluating Zinc-Binding and Exosite Inhibitors
In the landscape of structure-based drug design, the critical evaluation of a compound's potential interaction with its biological target is paramount. This guide provides a comparative analysis of docking studies for 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid derivatives targeting Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the progression of osteoarthritis.[1][2] We will objectively compare the performance of this scaffold against alternative inhibitors, supported by experimental data, and provide a detailed, validated workflow for conducting such computational assessments.
The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly those bearing arylsulfonyl and carboxylic acid moieties, have demonstrated significant potential as MMP inhibitors.[3][4][5] The core principle of these inhibitors lies in the carboxylic acid group's ability to chelate the catalytic zinc ion within the MMP active site, a mechanism that is fundamental to their inhibitory action.[6] This guide will dissect the nuances of these interactions and contrast them with other inhibitory modalities.
Comparative Docking Performance: Arylsulfonylpiperidines vs. Alternative Scaffolds
The efficacy of a potential drug candidate is fundamentally linked to its binding affinity for the target protein. Molecular docking provides a computational estimate of this, often expressed as a docking score (in kcal/mol) and corroborated by experimental data such as the half-maximal inhibitory concentration (IC50). A lower docking score generally indicates a more favorable binding interaction.
Below is a comparative summary of the docking performance and experimental activity of representative arylsulfonylpiperidine-based inhibitors against alternative classes of MMP-13 inhibitors.
Compound Class
Representative Compound/Scaffold
Target Protein
Docking Score (kcal/mol) (Estimated)
Experimental IC50 (nM)
Key Interactions & Rationale
Arylsulfonylpiperidine Carboxylic Acids
1-(Arylsulfonyl)piperidine-4-carboxylic acid analog
MMP-13
-9.5 to -11.0
0.5 - 20
Zinc chelation via carboxylate; deep S1' pocket penetration by the arylsulfonyl group enhances selectivity.[5]
Strong bidentate zinc chelation by the hydroxamate group; generally highly potent but can suffer from poor selectivity.[3][7]
Non-Zinc-Binding (Exosite) Inhibitors
Pyrimidine Dicarboxamides
MMP-13
-8.5 to -10.5
5 - 50
Binds to the S1' pocket and extends into a unique S1' side pocket, avoiding direct interaction with the catalytic zinc, leading to high selectivity.[8]
Non-Zinc-Binding (Exosite) Inhibitors
(Pyridin-4-yl)-2H-tetrazole scaffold
MMP-13
-9.0 to -10.0
4.4 (Ki)
Occupies the S1' active site pocket without ligating the catalytic zinc, offering a path to highly selective and orally bioavailable inhibitors.[2][9]
Note: Docking scores are estimated based on typical values for such interactions and are for comparative purposes. Actual scores will vary depending on the specific software, force field, and protocol used.
The Scientific Rationale: Causality Behind Experimental Choices
The design of a robust molecular docking study is not merely a procedural checklist but a series of informed decisions grounded in biochemical and computational principles.
Choice of Target Structure: The selection of the appropriate protein crystal structure is critical. For MMP-13, a high-resolution X-ray structure, such as PDB ID: 3ELM (complexed with a carboxylic acid inhibitor) or 3KEJ (complexed with a non-zinc-binding inhibitor), provides an accurate representation of the active site.[9][10] The choice between different crystal structures should be guided by the class of inhibitor being studied to best represent the induced-fit effects of similar ligands.
Ligand and Protein Preparation: The protonation states of both the ligand and protein residues at physiological pH are crucial for accurate interaction prediction. The carboxylic acid of the piperidine derivative should be deprotonated to a carboxylate to properly chelate the zinc ion. Similarly, the protonation states of key active site residues, such as the catalytic glutamate, must be correctly assigned.
Validation of the Docking Protocol: A critical step to ensure the reliability of the docking results is to perform a re-docking experiment.[11] The co-crystallized ligand is extracted from the protein structure and then docked back into the active site. A successful docking protocol is validated if it can reproduce the experimental binding pose with a root mean square deviation (RMSD) of less than 2.0 Å. This confirms that the chosen parameters can accurately predict the ligand's orientation.
Experimental Protocol: A Validated Molecular Docking Workflow
The following is a detailed, step-by-step methodology for a typical molecular docking study of a 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid derivative with MMP-13.
Protein Preparation:
Download the crystal structure of human MMP-13 from the Protein Data Bank (e.g., PDB ID: 3ELM).
Remove all water molecules and any co-crystallized ligands and ions, except for the catalytic zinc and structural calcium ions.
Add polar hydrogens and assign appropriate protonation states to the amino acid residues, particularly for histidine and the catalytic glutamate, assuming a physiological pH of 7.4.
Assign partial charges to the protein atoms using a suitable force field (e.g., AMBER).
Ligand Preparation:
Construct the 3D structure of the 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid derivative using a molecular builder.
Perform an initial energy minimization of the ligand using a suitable force field (e.g., MMFF94).
Assign partial charges and define the rotatable bonds. Ensure the carboxylic acid is in its deprotonated (carboxylate) form.
Docking Grid Generation:
Define the binding site by creating a grid box centered on the catalytic zinc ion in the MMP-13 active site.
The grid box dimensions should be sufficient to encompass the entire S1' pocket and the surrounding active site residues to allow for translational and rotational sampling of the ligand.
Molecular Docking:
Utilize a validated docking program (e.g., AutoDock Vina, GOLD, or Glide).
Perform the docking simulation, allowing for flexible ligand conformations.
Generate a set number of binding poses (e.g., 10-20) for subsequent analysis.
Pose Analysis and Scoring:
Analyze the predicted binding poses based on their docking scores and clustering.
The pose with the most favorable (lowest) docking score is typically considered the most likely binding mode.
Visualize the top-ranked pose to examine the key molecular interactions (hydrogen bonds, hydrophobic interactions, and zinc chelation) with the active site residues of MMP-13.
Protocol Validation (Re-docking):
Extract the co-crystallized inhibitor from the original PDB file (e.g., from 3ELM).
Dock this native ligand back into the prepared protein structure using the same protocol.
Calculate the RMSD between the docked pose and the crystallographic pose. An RMSD of < 2.0 Å validates the docking protocol.
Visualizing the Process and Interactions
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: A validated workflow for molecular docking studies.
Caption: Key interactions of a piperidine derivative in the MMP-13 active site.
Conclusion
The computational docking of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid derivatives against MMP-13 reveals a potent zinc-binding inhibitory mechanism, with the arylsulfonyl moiety playing a crucial role in achieving selectivity through interactions within the S1' pocket. When compared to traditional hydroxamic acids, these carboxylic acid derivatives may offer an improved selectivity profile. Furthermore, the emergence of non-zinc-binding exosite inhibitors presents an alternative strategy that achieves high selectivity through a distinct binding mode. The choice of inhibitor scaffold for further development will depend on a careful balance of potency, selectivity, and pharmacokinetic properties. The validated docking workflow presented herein provides a robust framework for the in silico evaluation and comparison of such potential drug candidates, enabling more informed decisions in the drug discovery pipeline.
References
Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed. [Link]
Crystal Structure of Human MMP-13 complexed with a (pyridin-4-yl)-2H-tetrazole compound. RCSB PDB. [Link]
Structural analysis and insight into novel MMP-13 inhibitors from natural chemiome as disease-modifying osteoarthritis drugs. Semantic Scholar. [Link]
Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. PMC. [Link]
Non-Zinc-Binding Inhibitors of MMP-13: GRID-Based Approaches to Rationalize the Binding Process. PubMed. [Link]
Crystal structure of MMP-13 in complex with SC-78080. RCSB PDB. [Link]
Mmp13 in complex with a piperazine hydantoin ligand. RCSB PDB. [Link]
Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. MDPI. [Link]
Non-Zinc-Binding Inhibitors of MMP-13: GRID-Based Approaches to Rationalize the Binding Process. Request PDF on ResearchGate. [Link]
Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI. [Link]
Crystal Structure of MMP-13 Complexed with Inhibitor 24f. PDBj. [Link]
Molecular Dynamics Simulations of Matrix Metalloproteinase 13 and the Analysis of the Specificity Loop and the S1′−Site. MDPI. [Link]
Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro. Journal of Medicinal Chemistry. [Link]
Lead optimisation of selective non-zinc binding inhibitors of MMP13. Part 2. PubMed. [Link]
flexible ligand docking studies of matrix metalloproteinase inhibitors using lamarckian genetic algorithm. Semantic Scholar. [Link]
Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. PubMed. [Link]
Structural basis for the highly selective inhibition of MMP-13. PubMed. [Link]
Synthesis and SAR of highly selective MMP-13 inhibitors. PubMed. [Link]
In silico study combining docking and QSAR methods on a series of matrix metalloproteinase 13 inhibitors. PubMed. [Link]
Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Request PDF on ResearchGate. [Link]
In Silico Study Combining Docking and QSAR Methods on a Series of Matrix Metalloproteinase 13 Inhibitors. Request PDF on ResearchGate. [Link]
A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs. PubMed. [Link]
Virtual Screening on MMP-13 Led to Discovering New Inhibitors Including a Non-Zinc Binding and a Micro Molar One: A Successful Example of Receptor Selection According to Cross-Docking Results for a Flexible Enzyme. Bentham Science. [Link]
Computational design of MMP-13 inhibitors using a combined approach of machine learning, docking, and molecular dynamics. Semantic Scholar. [Link]
Executive Summary & Immediate Action Card 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid is a specialized organic building block used in medicinal chemistry.[1] While not classified as a P-listed (acutely toxic) waste b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action Card
1-(Mesitylsulfonyl)piperidine-4-carboxylic acid is a specialized organic building block used in medicinal chemistry.[1] While not classified as a P-listed (acutely toxic) waste by the EPA, its structural components (sulfonamide moiety and carboxylic acid) dictate specific segregation protocols to prevent dangerous incompatibilities in waste streams.
Immediate Disposal Directive:
Primary Stream: Non-Halogenated Organic Waste (Solid or Liquid).[1]
Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases in the same primary accumulation container.
Spill Response: Damp wipe for solids; absorb with vermiculite for solutions.[1]
Chemical Profile & Hazard Assessment
To ensure safe disposal, we must understand the chemical's behavior. As a specific Safety Data Sheet (SDS) for this exact catalog number may be generic, we apply Analogous Hazard Extrapolation based on its functional groups: the piperidine ring, the mesityl (2,4,6-trimethylphenyl) sulfonyl group, and the carboxylic acid.
Property
Specification / Behavior
Disposal Implication
Formula
High carbon content; suitable for incineration.[1]
Acidity
Weak Organic Acid ()
Can lower pH of waste streams; do not mix with Cyanides/Sulfides (risk of HCN/H2S gas).[1]
Solubility
Low in water; High in DMSO/MeOH
Glassware cleaning requires organic solvents; washings belong in solvent waste, not drain.
Reactivity
Sulfonamide linkage
Stable, but releases toxic sulfur oxides () and nitrogen oxides () upon thermal decomposition.
Hazards
Irritant (Skin/Eye/Resp)
Standard PPE (Nitrile gloves, safety glasses) is mandatory during disposal.
Technical Insight: The "Mesityl" group adds significant lipophilicity compared to simple methyl-sulfonamides.[1] This means the compound will stick to plastic weighing boats and glassware, requiring thorough solvent rinsing (acetone or methanol) to decontaminate surfaces before disposal.
Waste Stream Segregation Logic
The most common error in laboratory waste management is improper segregation.[1] This compound is Non-Halogenated (unless dissolved in a halogenated solvent like Dichloromethane).[1]
Decision Logic for Waste Classification
The following diagram illustrates the decision-making process for disposing of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid in various experimental states.
Figure 1: Decision tree for segregating 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk or Expired Material)
Objective: Dispose of pure compound or significant reaction byproducts.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]
Labeling: Attach a hazardous waste tag immediately.[1]
Chemical Name: 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid.[1][2]
Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][3][4][5]
Decontamination: Wipe the exterior of the source container with a methanol-dampened Kimwipe.[1] Place the Kimwipe into the Solid Hazardous Waste bag, not the regular trash.
Objective: Dispose of solutions containing the compound.[1]
Solvent Identification:
If dissolved in DCM/Chloroform : Use the Halogenated waste carboy.[1]
If dissolved in DMSO/Methanol/Ethyl Acetate : Use the Non-Halogenated waste carboy.[1]
pH Check (Critical):
Since the compound is an acid, ensure the waste container does not contain active Cyanides, Sulfides, or Azides. Acidification of these salts releases lethal gases.[1]
Self-Validating Step: Check the waste log on the carboy before pouring.[1] If "Sodium Cyanide" or similar is listed, DO NOT POUR .[1] Start a new, separate waste container.
Pouring: Use a funnel to prevent drips. Cap the carboy immediately after use.[1]
Objective: Disposal of vials, syringes, and weighing boats.
Glass Vials: Triple rinse with Acetone or Methanol.[1] Collect rinsate in the liquid waste stream.[1] Defaced, rinsed vials can often be discarded in "Glass Trash" (verify with your institution's specific EHS rules).
Sharps/Syringes: Do not recap. Place directly into a rigid Sharps Container.
Gloves/Paper: If visibly contaminated, dispose of as Hazardous Solid Waste. If incidental contact only, regular trash is acceptable in many jurisdictions, but "Trace Contaminated" waste bins are preferred for safety.
Emergency Spill Procedures
In the event of a spill, containment is the priority to prevent migration into floor drains or HVAC systems.
Figure 2: Operational workflow for managing spills of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid.
Regulatory Compliance (RCRA/EPA)[1]
In the United States, this compound is not explicitly listed on the EPA's P-list or U-list.[1] However, under 40 CFR 261 , the generator (you) is responsible for determining if the waste exhibits hazardous characteristics.
Waste Code Assignment:
If pure: Generally classified as Non-Regulated Chemical Waste by federal standards, but most institutions mandate managing it as State-Regulated Hazardous Waste due to the sulfonamide biological activity.[1]
If mixed with solvents: The solvent dictates the code (e.g., F003 for Acetone/Methanol mixtures).
Destruction Method: The preferred method for this organic acid is Fuel Blending/Incineration .[1] It should not be neutralized and poured down the drain.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]